3,6-Difluoro-2-(trifluoromethoxy)benzoic acid
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Overview
Description
3,6-Difluoro-2-(trifluoromethoxy)benzoic acid: is an organic compound with the molecular formula C8H3F5O3. It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-(trifluoromethoxy)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzoic acid derivative. One common method involves the reaction of a suitable benzoic acid precursor with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoro-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various halides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Derivatives with different functional groups replacing fluorine or trifluoromethoxy groups.
Oxidation Products: Carboxylate derivatives.
Reduction Products: Alcohol derivatives.
Scientific Research Applications
3,6-Difluoro-2-(trifluoromethoxy)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets through its fluorinated groups. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The trifluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .
Comparison with Similar Compounds
- 3,6-Difluoro-2-methoxybenzoic acid
- 3,6-Difluoro-2-(trifluoromethyl)benzoic acid
- 3,6-Difluoro-2-(trifluoromethylthio)benzoic acid
Comparison:
- 3,6-Difluoro-2-methoxybenzoic acid: Lacks the trifluoromethoxy group, which may result in different chemical reactivity and biological activity.
- 3,6-Difluoro-2-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which can influence its electronic properties and interactions with molecular targets.
- 3,6-Difluoro-2-(trifluoromethylthio)benzoic acid: Contains a trifluoromethylthio group, which can affect its lipophilicity and metabolic stability compared to the trifluoromethoxy group .
Properties
IUPAC Name |
3,6-difluoro-2-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-3-1-2-4(10)6(5(3)7(14)15)16-8(11,12)13/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVANGHZCGUGZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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